N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide
Description
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a butanamide moiety at position 2. The 4-nitrophenyl group imparts strong electron-withdrawing properties, which influence the compound’s electronic configuration and biological interactions. This scaffold is structurally analogous to antimicrobial and antiviral agents, as evidenced by similar compounds in the thieno-pyrazole and quinazolinone families .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-2-3-14(20)16-15-12-8-23-9-13(12)17-18(15)10-4-6-11(7-5-10)19(21)22/h4-7H,2-3,8-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLEQRBUMYLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves the reaction of 3-(4-nitrophenyl)-2H-thieno[3,4-c]pyrazole with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide.
Substitution: Various substituted thieno[3,4-c]pyrazoles.
Hydrolysis: 2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanoic acid and butanamide.
Scientific Research Applications
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The thieno[3,4-c]pyrazole core can bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with three key analogs:
N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide (): Substituent: 4-Fluorophenyl (electron-withdrawing but less polar than nitro). Molecular Formula: C₁₅H₁₆FN₃OS (MW: 305.37 g/mol). Key Difference: Fluorine’s smaller atomic radius and lower electronegativity compared to nitro may reduce steric hindrance and alter binding affinity .
N-(3-(4-Nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)carboxamidine (): Core Structure: Quinazolinone instead of thieno-pyrazole. Substituent: 4-Nitrophenyl (same as target compound). Bioactivity: Demonstrated activity against M. tuberculosis and HIV-1/2 strains, likely due to the nitro group’s role in disrupting microbial enzymes .
Pyrazolo[3,4-c]pyrazole-2(6H)-carbothioamide ():
- Substituent: Thioamide group instead of butanamide.
- Molecular Formula: C₃₃H₂₅BrN₆S (MW: 617.55 g/mol).
- Bioactivity: Antimicrobial properties attributed to the thioamide’s ability to chelate metal ions in bacterial proteins .
Electronic and Solubility Properties
- Nitro vs.
- Butanamide vs. Thioamide : The butanamide’s carbonyl group offers hydrogen-bonding capability, while the thioamide’s sulfur atom enhances metal-binding properties, influencing target selectivity .
Research Implications and Limitations
- The target compound’s nitro-substituted thieno-pyrazole scaffold aligns with pharmacophores known for antimicrobial and antiviral activity. However, direct mechanistic studies are needed to confirm its efficacy .
- Comparative data highlight the critical role of substituent choice: Nitro groups enhance bioactivity in quinazolinones but may require optimization for solubility in thieno-pyrazoles .
Notes
- Structural analogs with 4-nitrophenyl groups (e.g., ’s quinazolinone) show validated bioactivity, suggesting the target compound is a promising candidate for further testing .
Biological Activity
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a nitrophenyl substituent, contributing to its unique biological profile. Its molecular formula is with a molecular weight of approximately 394.45 g/mol. The structure can be represented as follows:
Mechanisms of Biological Activity
1. Enzyme Inhibition:
this compound has been shown to inhibit several key enzymes involved in cellular signaling pathways. Notably, it targets heat shock protein 90 (HSP90), which plays a critical role in protein folding and stability. Inhibition of HSP90 can lead to the degradation of client proteins associated with oncogenic signaling pathways, potentially offering therapeutic benefits in cancer treatment .
2. Antimicrobial Properties:
Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of enzymes crucial for bacterial cell wall synthesis .
3. Anti-inflammatory Effects:
Research suggests that the compound may modulate inflammatory pathways, potentially providing therapeutic effects in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide, and how is its purity confirmed? A: Synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
- Functionalization : Introducing the 4-nitrophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .
- Amidation : Reacting the intermediate with butanoyl chloride under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran (THF), using a base such as triethylamine to neutralize HCl byproducts .
- Purification : Recrystallization or column chromatography to isolate the product.
Characterization : - TLC for reaction monitoring.
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the nitrophenyl and butanamide moieties .
- Mass spectrometry (MS) for molecular weight verification .
Advanced Synthesis: Optimization Challenges
Q: How can researchers optimize reaction yields and mitigate side products during synthesis? A:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for nitrophenyl introduction .
- Temperature Control : Maintaining precise temperatures (e.g., 0–5°C during amidation) reduces side reactions like over-acylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Yield Improvement : Post-reaction quenching with ice-water and extraction with ethyl acetate minimizes degradation .
Biological Activity Profiling
Q: What methodologies are used to evaluate the biological activity of this compound, and what pathways are implicated? A:
- In Vitro Assays :
- Anti-inflammatory : COX-2 inhibition assays using ELISA or fluorescence-based kits .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Mechanistic Studies :
- Molecular Docking : Simulations (AutoDock Vina) predict interactions with targets like EGFR or NF-κB, validated by Western blotting for phosphorylated proteins .
- Pathway Analysis : RNA sequencing to identify differentially expressed genes post-treatment .
Addressing Data Contradictions in Biological Studies
Q: How should researchers resolve discrepancies in reported biological activities across studies? A:
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Confirmation : Re-analyze compound purity via HPLC (>95%) to rule out degradation products .
- Dose-Response Validation : Perform full dose-response curves (0.1–100 µM) to confirm activity thresholds .
- Orthogonal Assays : Cross-validate COX-2 inhibition with prostaglandin E₂ (PGE₂) ELISA to confirm anti-inflammatory data .
Structural Confirmation Techniques
Q: What advanced techniques are critical for resolving the compound’s structural ambiguities? A:
- X-ray Crystallography : Resolves bond angles and stereochemistry of the thienopyrazole core .
- 2D NMR : HSQC and HMBC correlations confirm connectivity between the nitrophenyl and pyrazole rings .
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Structure-Activity Relationship (SAR) Studies
Q: Which structural modifications enhance the compound’s bioactivity? A:
- Nitrophenyl Position : Para-substitution (vs. meta/ortho) maximizes electron-withdrawing effects, enhancing target binding .
- Amide Chain Length : Butanamide (C4) balances lipophilicity and solubility, outperforming shorter (acetamide) or bulkier (hexanamide) chains .
- Pyrazole Substitution : Adding electron-donating groups (e.g., methoxy) to the thieno ring improves metabolic stability .
Stability and Storage Recommendations
Q: How should researchers assess and ensure the compound’s stability during experiments? A:
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (typically >150°C) .
- Photostability : Store in amber vials at –20°C to prevent nitro group photoreduction .
- Solution Stability : Test in buffered solutions (pH 4–9) via HPLC over 24–72 hours; avoid aqueous media with high ionic strength .
Mechanistic Target Identification
Q: What strategies are effective for identifying the compound’s molecular targets? A:
- Chemoproteomics : Use biotinylated probes to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited kinases .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing activity in KO cell lines .
Analytical Method Development
Q: What analytical methods are recommended for quantifying the compound in biological matrices? A:
- HPLC-UV : Use C18 columns with acetonitrile/water gradients (detection at 254 nm for nitrophenyl absorption) .
- LC-MS/MS : MRM transitions (e.g., m/z 305→212) enhance sensitivity in plasma or tissue homogenates .
- Validation Parameters : Assess linearity (1–100 ng/mL), recovery (>85%), and inter-day precision (<15% RSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
